Picomolar Hyaluronidase Inhibition: Lunularic Acid Outperforms Standard Clinical Inhibitors by Orders of Magnitude
Lunularic acid exhibits an exceptionally potent inhibitory effect on hyaluronidase, with a reported IC50 value of 0.13 nM [1]. While direct head-to-head comparisons with established clinical inhibitors like disodium cromoglycate are absent from the primary literature for this specific compound, a cross-study comparable analysis demonstrates that LA's potency is approximately 30,000-fold greater than that of disodium cromoglycate, which has a reported IC50 of 3.9 µM against hyaluronidase [2]. This level of potency is a defining characteristic of LA within the dihydrostilbene class.
| Evidence Dimension | Hyaluronidase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.13 nM |
| Comparator Or Baseline | Disodium Cromoglycate (IC50 = 3.9 µM) |
| Quantified Difference | ~30,000-fold greater potency |
| Conditions | In vitro enzyme inhibition assay; specific experimental parameters not detailed in source abstract. |
Why This Matters
This quantifiable potency establishes lunularic acid as a superior positive control for hyaluronidase research and a unique scaffold for developing next-generation, ultra-potent inhibitors for dermatological or anti-inflammatory applications.
- [1] Fujieda, K., Shoyama, Y., Matsunaka, H., & Nishioka, I. (1988). A highly efficient preparation of lunularic acid and some biological activities of stilbene and dihydrostilbene derivatives. Phytochemistry, 27(5), 1429-1433. View Source
- [2] Kakegawa, H., Matsumoto, H., & Satoh, T. (1992). Inhibitory effects of some natural products on the activation of hyaluronidase and their anti-allergic actions. Chemical and Pharmaceutical Bulletin, 40(6), 1439-1442. View Source
